molecular formula C18H25BrN6 B12239855 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine

Cat. No.: B12239855
M. Wt: 405.3 g/mol
InChI Key: FUIFYRHELIUANF-UHFFFAOYSA-N
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Description

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of a pyrimidine derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Piperazine Coupling: The bromopyrimidine intermediate is then reacted with piperazine under basic conditions, often using a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

    Substitution on Pyrimidine Ring: The final step involves the introduction of tert-butyl and dimethyl groups onto the pyrimidine ring. This can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine ring, which can be oxidized to form N-oxides or reduced to form secondary amines.

    Alkylation and Acylation: The nitrogen atoms in the piperazine and pyrimidine rings can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Alkylation/Acylation: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrimidines, while oxidation of the piperazine ring can produce N-oxides.

Scientific Research Applications

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.

    Chemical Biology: It serves as a tool compound in chemical biology for probing biological pathways and understanding molecular interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The bromopyrimidine moiety can interact with nucleophilic sites on proteins, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The tert-butyl and dimethyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-Chloropyrimidin-5-yl)piperazin-1-yl)-2-tert-butyl-5,6-dimethylpyrimidine
  • 4-(4-(2-Fluoropyrimidin-5-yl)piperazin-1-yl)-2-tert-butyl-5,6-dimethylpyrimidine
  • 4-(4-(2-Methylpyrimidin-5-yl)piperazin-1-yl)-2-tert-butyl-5,6-dimethylpyrimidine

Uniqueness

The presence of the bromine atom in 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine distinguishes it from other similar compounds. Bromine’s larger atomic size and higher electronegativity can significantly influence the compound’s reactivity and binding properties, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H25BrN6

Molecular Weight

405.3 g/mol

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine

InChI

InChI=1S/C18H25BrN6/c1-12-13(2)22-16(18(3,4)5)23-15(12)24-6-8-25(9-7-24)17-20-10-14(19)11-21-17/h10-11H,6-9H2,1-5H3

InChI Key

FUIFYRHELIUANF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)Br)C(C)(C)C)C

Origin of Product

United States

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